1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid

Description

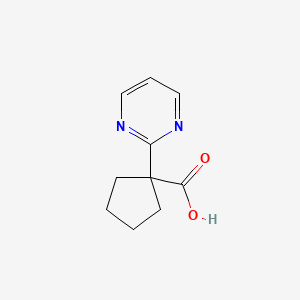

1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid is a bicyclic compound featuring a cyclopentane ring substituted with a pyrimidin-2-yl group and a carboxylic acid moiety. This structural framework suggests applications in medicinal chemistry, crystal engineering, and agrochemicals, particularly due to its ability to form supramolecular synthons via N–H⋯O and O–H⋯N interactions .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-pyrimidin-2-ylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c13-9(14)10(4-1-2-5-10)8-11-6-3-7-12-8/h3,6-7H,1-2,4-5H2,(H,13,14) |

InChI Key |

GYJJXAGCTIEUND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=NC=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

Pyrimidine Ring Introduction: The pyrimidine ring is introduced via a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but can include substituted pyrimidine derivatives, alcohols, and ketones.

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biological processes. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. These interactions can modulate enzyme activity, gene expression, and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Key Comparative Insights

Hydrogen-Bonding and Crystal Engineering

This compound exhibits stronger heterosynthon formation (N–H⋯O/O–H⋯N) compared to 1-phenylcyclopentane-1-carboxylic acid, which relies on phenyl stacking for crystal packing .

Biological Activity

1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of the cyclopentane ring followed by the introduction of the pyrimidine moiety. The general synthetic pathway includes:

- Cyclopentane Ring Formation : Utilizing cyclization reactions to form the cyclopentane structure.

- Pyrimidine Attachment : Employing nucleophilic substitution or coupling reactions to attach the pyrimidine ring.

- Carboxylic Acid Introduction : Functionalizing the compound to introduce the carboxylic acid group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrimidine ring can engage in interactions with nucleic acids and proteins, influencing several biochemical pathways. The carboxylic acid group enhances binding affinity through hydrogen bonding, which can modulate enzyme activity and gene expression.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Investigations have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Potential : Some studies indicate that it may inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, demonstrating efficacy in reducing inflammation in preclinical models.

Data Table: Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anticancer | IC50 < 10 µM | |

| Anti-inflammatory | Significant reduction |

Antimicrobial Activity Case Study

A study conducted on various derivatives of this compound assessed their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, showcasing their potential as antimicrobial agents.

Anticancer Activity Case Study

In vitro assays were performed on cancer cell lines (e.g., A431 and Jurkat). The compound demonstrated cytotoxic effects with IC50 values significantly lower than those of established anticancer drugs like doxorubicin. Molecular dynamics simulations suggested that the compound interacts with critical proteins involved in cell cycle regulation.

Anti-inflammatory Activity Case Study

In a model of acute inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.